N-[3-(azepane-1-sulfonyl)phenyl]furan-2-carboxamide
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Overview
Description
N-[3-(azepane-1-sulfonyl)phenyl]furan-2-carboxamide is a chemical compound with the molecular formula C17H20N2O4S and a molecular weight of 348.42 g/mol . This compound is characterized by the presence of an azepane ring, a sulfonyl group, a phenyl ring, and a furan ring, making it a complex and interesting molecule for various scientific studies.
Preparation Methods
The synthesis of N-[3-(azepane-1-sulfonyl)phenyl]furan-2-carboxamide typically involves multiple steps, including the formation of the azepane ring, sulfonylation, and coupling with a furan-2-carboxamide moiety. Specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Sulfonylation: Introduction of the sulfonyl group to the phenyl ring, often using sulfonyl chlorides in the presence of a base.
Coupling with Furan-2-carboxamide: This step involves the reaction of the sulfonylated phenyl azepane with furan-2-carboxamide under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated and scalable processes.
Chemical Reactions Analysis
N-[3-(azepane-1-sulfonyl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly on the phenyl ring or the furan ring.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[3-(azepane-1-sulfonyl)phenyl]furan-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-[3-(azepane-1-sulfonyl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-[3-(azepane-1-sulfonyl)phenyl]furan-2-carboxamide can be compared with other similar compounds, such as:
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: This compound also contains a sulfonyl group and a carboxamide moiety but differs in the presence of a cyclopropane ring instead of an azepane ring.
N-(phenylcarbamoyl)benzenesulfonamide: Similar in having a sulfonyl group and a carboxamide moiety but lacks the furan ring and azepane ring.
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[3-(azepan-1-ylsulfonyl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c20-17(16-9-6-12-23-16)18-14-7-5-8-15(13-14)24(21,22)19-10-3-1-2-4-11-19/h5-9,12-13H,1-4,10-11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYCKBHZMVLSRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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